molecular formula C6H10O B3045692 1-Cyclopentene-1-methanol CAS No. 1120-80-5

1-Cyclopentene-1-methanol

Cat. No.: B3045692
CAS No.: 1120-80-5
M. Wt: 98.14 g/mol
InChI Key: WJDFLCXFDSYKID-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-methanol is an organic compound with the molecular formula C6H10O It consists of a cyclopentene ring with a methanol group attached to the first carbon of the ring

Scientific Research Applications

1-Cyclopentene-1-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Safety and Hazards

According to the safety data sheet, 1-Cyclopentene-1-methanol is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentene-1-methanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of cyclopentene. In this method, cyclopentene reacts with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentadiene followed by hydrolysis. This process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentene-1-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form cyclopentene-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to cyclopentanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclopentene-1-chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: Cyclopentene-1-carboxylic acid.

    Reduction: Cyclopentanol.

    Substitution: Cyclopentene-1-chloride.

Mechanism of Action

1-Cyclopentene-1-methanol can be compared with other similar compounds such as:

    Cyclopentanol: Unlike this compound, cyclopentanol lacks the double bond in the ring, making it less reactive in certain chemical reactions.

    Cyclopentene: This compound lacks the hydroxyl group, which significantly alters its chemical properties and reactivity.

    Cyclopentene-1-carboxylic acid: This compound has a carboxyl group instead of a hydroxyl group, leading to different chemical behavior and applications.

Uniqueness: this compound’s unique combination of a cyclopentene ring and a hydroxyl group makes it a versatile compound with distinct reactivity and potential for various applications in research and industry.

Comparison with Similar Compounds

  • Cyclopentanol
  • Cyclopentene
  • Cyclopentene-1-carboxylic acid

Properties

IUPAC Name

cyclopenten-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h3,7H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDFLCXFDSYKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453289
Record name 1-Cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-80-5
Record name 1-Cyclopentene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopent-1-en-1-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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